2-((tert-Butoxycarbonyl)amino)-5-cyclopentylpentanoic acid
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Overview
Description
2-((tert-Butoxycarbonyl)amino)-5-cyclopentylpentanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is a common protecting group for amines, providing stability during various chemical reactions and allowing for selective deprotection under specific conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)-5-cyclopentylpentanoic acid typically involves the following steps:
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Protection of the Amino Group: : The amino group of the starting material is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). This reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at room temperature .
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Cyclopentyl Group Introduction: : The cyclopentyl group is introduced through a substitution reaction, where a suitable cyclopentyl halide reacts with the protected amino acid derivative under basic conditions.
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Final Product Formation: : The final step involves the formation of the pentanoic acid derivative, which can be achieved through various synthetic routes depending on the starting materials and desired conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial practices include the use of continuous flow reactors and automated synthesis systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-((tert-Butoxycarbonyl)amino)-5-cyclopentylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives
Scientific Research Applications
2-((tert-Butoxycarbonyl)amino)-5-cyclopentylpentanoic acid has several applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules. The Boc group provides stability during multi-step synthesis processes.
Biology: The compound is used in the study of enzyme-substrate interactions and protein folding, as the Boc group can be selectively removed to reveal the active amine.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-5-cyclopentylpentanoic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions, allowing for the synthesis of complex molecules.
Molecular Targets and Pathways
The molecular targets and pathways involved depend on the specific application of the compound. In peptide synthesis, for example, the Boc group protects the amino group during coupling reactions, ensuring selective formation of peptide bonds.
Comparison with Similar Compounds
Similar Compounds
2-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid: Similar structure but with a methyl group instead of a cyclopentyl group.
2-((tert-Butoxycarbonyl)amino)-4-phenylbutanoic acid: Contains a phenyl group instead of a cyclopentyl group.
2-((tert-Butoxycarbonyl)amino)-3-cyclohexylpropanoic acid: Features a cyclohexyl group instead of a cyclopentyl group.
Uniqueness
2-((tert-Butoxycarbonyl)amino)-5-cyclopentylpentanoic acid is unique due to the presence of the cyclopentyl group, which can influence the compound’s steric and electronic properties. This uniqueness can affect its reactivity and the types of reactions it undergoes, making it a valuable compound in specific synthetic applications.
Properties
IUPAC Name |
5-cyclopentyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO4/c1-15(2,3)20-14(19)16-12(13(17)18)10-6-9-11-7-4-5-8-11/h11-12H,4-10H2,1-3H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLHITAPWSPJDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCC1CCCC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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